molecular formula C19H19N3O2 B2712896 3-(dimethylamino)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034339-87-0

3-(dimethylamino)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2712896
CAS No.: 2034339-87-0
M. Wt: 321.38
InChI Key: XLRWMUIMWWZVMN-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide is a benzamide derivative featuring a dimethylamino group at the 3-position of the benzene ring and a (5-(furan-2-yl)pyridin-3-yl)methyl substituent on the amide nitrogen.

Properties

IUPAC Name

3-(dimethylamino)-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-22(2)17-6-3-5-15(10-17)19(23)21-12-14-9-16(13-20-11-14)18-7-4-8-24-18/h3-11,13H,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRWMUIMWWZVMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with dimethylamine under basic conditions.

    Introduction of the Pyridinylmethyl Group: The pyridinylmethyl group can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the benzamide intermediate.

    Attachment of the Furan Ring: The furan ring can be attached through a cross-coupling reaction, such as a Suzuki or Heck reaction, using appropriate furan and pyridine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions, often under basic or acidic conditions.

Major Products

    Oxidation: Oxidation of the furan ring can yield furanones or other oxygenated compounds.

    Reduction: Reduction of nitro groups can yield amines.

    Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

3-(dimethylamino)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme interactions or cellular signaling pathways.

    Industrial Applications: It may be used in the development of new catalysts or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related benzamide derivatives:

Compound Name Key Structural Features Biological Activity Physical Properties
Target Compound Benzamide, 3-dimethylamino, (5-(furan-2-yl)pyridin-3-yl)methyl Hypothesized SHP2/kinase inhibitor Likely solid (based on analogs)
SBI-5923 () (Z)-3-(5-((3-oxobenzo[b]thiophen-2-ylidene)methyl)furan-2-yl)-N-phenylbenzamide SHP2 inhibitor (leukemia models) Orange solid, LC-MS confirmed
4h (N-(5-((dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide) () Thiazole core, isonicotinamide, dimethylaminomethyl Undetermined (screened for broad bioactivity) White/yellow solid, NMR/HRMS data
Ranitidine amino alcohol hemifumarate () [5-((Dimethylamino)methyl)furan-2-yl]methanol, hemifumarate salt H2 antagonist (related to gastric acid drugs) Salt form, improved solubility
Key Observations:

Core Structure: The target compound and SBI-5923 share a benzamide backbone with furan substituents, critical for binding to SHP2 . In contrast, compound 4h () uses a thiazole ring, which may alter electronic properties and binding kinetics . Ranitidine derivatives () prioritize dimethylamino-furan motifs for H2 receptor antagonism, highlighting structural versatility across drug classes .

Functional Groups: The 3-dimethylamino group in the target compound may enhance solubility or serve as a hydrogen bond donor/acceptor, similar to trichostatin-A’s dimethylamino-phenyl group in HDAC inhibition .

Physicochemical Properties

  • Solubility: The dimethylamino group may improve aqueous solubility relative to non-polar analogs (e.g., SBI-5923) but less than ranitidine’s hemifumarate salt .
  • Thermal Stability : Most analogs () are solids with melting points >100°C, suggesting the target compound shares similar stability .

Biological Activity

3-(Dimethylamino)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound characterized by a unique molecular structure that includes a dimethylamino group, a furan ring, and a pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H19N3O2, with a molecular weight of 321.38 g/mol. The structure features key functional groups that contribute to its biological activity:

Component Details
Dimethylamino Group Enhances solubility and membrane permeability
Furan Ring Contributes to π-π interactions with biological targets
Pyridine Moiety Involved in hydrogen bonding with enzymes/receptors

Biological Activity Overview

The biological activities of this compound have been explored through various studies, revealing significant anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that this compound exhibits potent cytotoxic effects against several cancer cell lines. The mechanism of action is believed to involve the inhibition of specific protein kinases, which are crucial for cancer cell proliferation and survival.

  • Inhibition of Protein Kinases : The compound has been shown to inhibit tyrosine kinases, particularly those associated with epidermal growth factor receptor (EGFR) signaling pathways, which are often dysregulated in cancer.
  • Case Study : A study demonstrated that derivatives of this compound had IC50 values ranging from 1.32 μM to 5.89 μM against various resistant cancer cell lines, indicating strong inhibitory activity against mutated forms of EGFR .

Antimicrobial Activity

In addition to its anticancer properties, the compound has also been evaluated for its antimicrobial effects.

  • Mechanism of Action : The antimicrobial activity is attributed to the disruption of bacterial cell membranes and interference with metabolic pathways.
  • Case Study : In vitro studies showed that the compound effectively inhibited the growth of multiple bacterial strains, suggesting its potential as an antibacterial agent .

Research Findings

Several studies have investigated the biological activity of similar compounds and their derivatives, providing insights into structure-activity relationships (SAR) that inform the development of more effective therapeutic agents.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the furan and pyridine moieties can significantly enhance biological activity:

Modification Effect on Activity
Substituents on Furan Ring Altered binding affinity to target proteins
Pyridine Position Changes Enhanced solubility and potency

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